molecular formula C10H18N4O8 B14672903 2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid CAS No. 35046-92-5

2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid

Cat. No.: B14672903
CAS No.: 35046-92-5
M. Wt: 322.27 g/mol
InChI Key: WOTSOLMYZAXQND-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 2,2’-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid involves several steps. One common synthetic route includes the reaction of ethylenediamine with glyoxylic acid, followed by the introduction of hydroxyamino groups through a series of oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

2,2’-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

2,2’-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid involves its ability to interact with metal ions and biological molecules. The compound’s multiple functional groups allow it to form stable complexes with metal ions, which can influence various biochemical pathways. Its interaction with enzymes and other proteins can lead to inhibition or modulation of their activity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

2,2’-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid can be compared with similar compounds such as:

Each of these compounds has unique properties and applications, highlighting the versatility and specificity of 2,2’-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid in various scientific fields.

Properties

CAS No.

35046-92-5

Molecular Formula

C10H18N4O8

Molecular Weight

322.27 g/mol

IUPAC Name

2-[2-[carboxymethyl-[2-(hydroxyamino)-2-oxoethyl]amino]ethyl-[2-(hydroxyamino)-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C10H18N4O8/c15-7(11-21)3-13(5-9(17)18)1-2-14(6-10(19)20)4-8(16)12-22/h21-22H,1-6H2,(H,11,15)(H,12,16)(H,17,18)(H,19,20)

InChI Key

WOTSOLMYZAXQND-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)NO)CC(=O)O)N(CC(=O)NO)CC(=O)O

Origin of Product

United States

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